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molecular formula C9H8NaO4 B1260014 Aspirin sodium CAS No. 493-53-8

Aspirin sodium

Cat. No. B1260014
M. Wt: 203.15 g/mol
InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003999

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared using 25 gms. of aspirin, 8.65 gms. of sodium carbonate and 250 ml. of distilled water. The solution was stirred until complete solution occurred. A cold solution (5° C.) of tea was prepared by dissolving 6.25 gms. of instant tea in 750 ml. of distilled water. The two cold solutions were combined, maintained below 10° C. and stirred while 18.0 ml. of glacial acetic acid was added. After one hour an additional 25 ml. of glacial acetic acid was added in 5 ml. portions at 15 minute intervals. The mixture was stirred 20 minutes after the final acid addition, the coprecipitate collected by filtration after decanting the clear supernatant liquid and the coprecipitate thoroughly washed with 200 ml. of glycine buffer. The air dried material weighed 13 gms. Analysis of the coprecipitate showed in contained 95.5% aspirin, 3.67% tea constituent, 0.23% salicyclic acid and 0.6% water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
final acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
sodium acetylsalicylate

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].C(=O)([O-])[O-].[Na+:18].[Na+].O>C(O)(=O)C>[C:2]([O:4][C:5]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:11]([O-:13])=[O:12])(=[O:3])[CH3:1].[Na+:18] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
final acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cold solution (5° C.) of tea was prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 6.25 gms
TEMPERATURE
Type
TEMPERATURE
Details
maintained below 10° C.
STIRRING
Type
STIRRING
Details
stirred while 18.0 ml
WAIT
Type
WAIT
Details
portions at 15 minute intervals
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the coprecipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
after decanting the clear supernatant liquid
WASH
Type
WASH
Details
the coprecipitate thoroughly washed with 200 ml

Outcomes

Product
Details
Reaction Time
1 h
Name
sodium acetylsalicylate
Type
product
Smiles
C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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